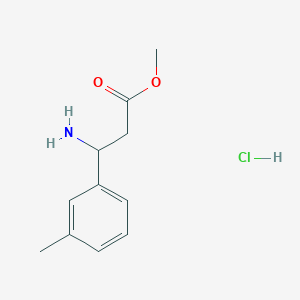

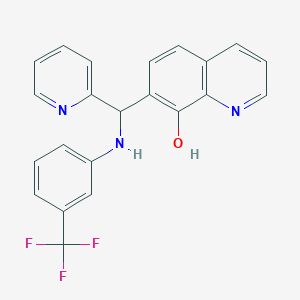

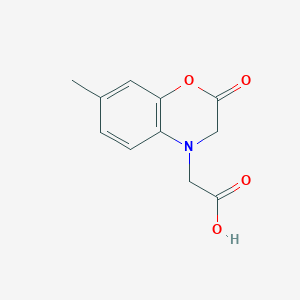

![molecular formula C20H18FN3O5S B3014336 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921512-74-5](/img/structure/B3014336.png)

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound that contains several functional groups, including a sulfonamide moiety, a 1,4-benzodioxane nucleus, and a 4-fluorophenyl group attached to a pyridazine ring. The presence of these groups suggests that the compound could exhibit a range of biological activities and could be of interest in the development of new pharmaceutical agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step reactions that start with the preparation of key intermediates, such as hydrazinobenzenesulfonamide derivatives, followed by subsequent reactions with various electrophiles to introduce additional functional groups . In the case of compounds containing a 1,4-benzodioxane nucleus, the synthesis may involve the reaction of appropriate aryl or alkyl halides with the parent sulfonamide . The synthesis of such compounds is often aimed at producing potential therapeutic agents with antibacterial, antifungal, or antimalarial activities .

Molecular Structure Analysis

The molecular structure of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would be characterized by the presence of a 1,4-benzodioxane ring system, which is known to confer stability and unique chemical properties to the molecule. The fluorophenyl group attached to the pyridazine ring could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including conjugation with glutathione, which may be a detoxification mechanism for arylamine compounds . The reactivity of the sulfonamide group can also be exploited to create a diverse array of heterocyclic compounds, as seen in the synthesis of pyran, pyridine, and pyridazine derivatives . The presence of active methylene compounds can further diversify the chemical reactions that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically confers solubility in water, which is important for biological activity. The introduction of a 1,4-benzodioxane nucleus can affect the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The electronic effects of substituents such as the 4-fluorophenyl group can impact the acidity of the sulfonamide hydrogen, which may be relevant for the interaction with enzymes such as carbonic anhydrase .

科学的研究の応用

Enzyme Inhibition and Antibacterial Properties

- A study by (Irshad et al., 2016) explored the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These compounds showed significant inhibition of enzymes like lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase. Some derivatives also exhibited good antibacterial properties.

Pharmacological Evaluation

- Another research by (Irshad, 2018) involved the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase, and good activity against the lipoxygenase enzyme. The antimicrobial and hemolytic activities of these compounds were also noted.

Synthesis and Inhibitory Potential

- A 2019 study by (Abbasi et al., 2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase.

Biological Screening and Molecular Docking

- Research by (Irshad et al., 2019) presented the design and synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds displayed moderate activity against butyrylcholinesterase and acetylcholinesterase and good activity against lipoxygenase. They also exhibited antimicrobial activities and were computationally docked against target enzymes.

Antibacterial Agents

- A study by (Abbasi et al., 2016) investigated the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. These compounds demonstrated potent therapeutic potential against various bacterial strains.

特性

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5S/c21-15-3-1-14(2-4-15)17-6-8-20(25)24(23-17)10-9-22-30(26,27)16-5-7-18-19(13-16)29-12-11-28-18/h1-8,13,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUPNWSVIZPXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

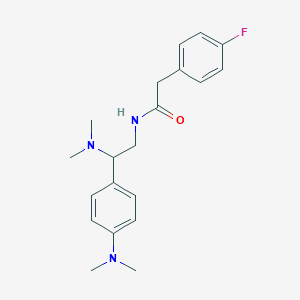

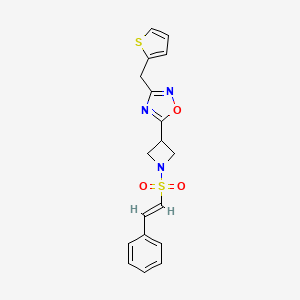

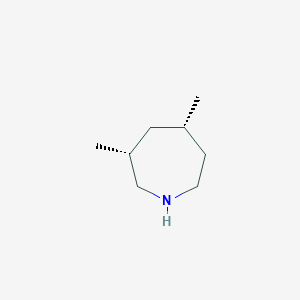

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

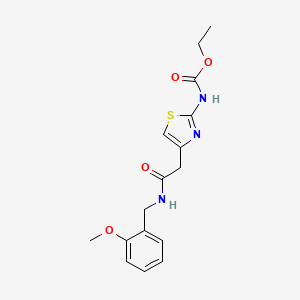

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)